molecular formula C6H8O3 B146286 2-Oxocyclopentanecarboxylic acid CAS No. 50882-16-1

2-Oxocyclopentanecarboxylic acid

Cat. No. B146286
CAS RN: 50882-16-1
M. Wt: 128.13 g/mol
InChI Key: FXBPINRBSNMESY-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarboxylic acid is a compound that has garnered interest due to its potential as a building block in organic synthesis. It is a structural analog of natural amino acids and has been noted for its presence in antitumor agents such as cycloleucine . The compound's utility stems from its functional groups, which allow for various chemical reactions, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds, such as 1-amino-2-hydroxycyclopentanecarboxylic acid, has been explored due to their structural similarity to amino acids like serine and threonine . Additionally, biotechnological methods have been developed to produce 2-oxocarboxylic acids, which can serve as precursors to 2-oxocyclopentanecarboxylic acid. These methods utilize renewable feedstock and aim to optimize the fermentation process with high-performance microorganisms .

Molecular Structure Analysis

The molecular structure of 2-oxocyclopentanecarboxylic acid and its derivatives has been studied using crystallography. Preliminary data suggest the existence of tautomeric forms, which are important for understanding the compound's reactivity and interactions . The crystal structures of related hydroxy acids have also been determined, revealing patterns of supramolecular self-assembly that could be relevant for 2-oxocyclopentanecarboxylic acid .

Chemical Reactions Analysis

2-Oxocyclopentanecarboxylic acid can participate in various chemical reactions, including keto-enol tautomerism. The keto-enol equilibrium constants for this compound are significantly different from those of its smaller homolog, 2-oxocyclobutanecarboxylic acid, due to the ring strain present in the smaller cyclobutane ring . Oxidation and bimolecular condensation reactions have been studied for related dithiocarboxylic acids, which may shed light on the reactivity of 2-oxocyclopentanecarboxylic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxocyclopentanecarboxylic acid are influenced by its molecular structure. The acidity constants of its enol form and the keto-enol equilibrium constants are particularly important for understanding its behavior in solution . Spectroscopic methods such as infrared, Raman, and NMR have been used to analyze the structure of related cyclopentanecarboxylic acids, providing insights into the conformation of the carboxyl group and intermolecular hydrogen bonds .

Scientific Research Applications

Catalytic Properties and Reactions

2-Oxocyclopentanecarboxylic acid and its derivatives demonstrate significant potential in catalytic processes. For instance, Jacobsen-type complexes of cobalt(II) and manganese(III) form active catalysts for alkene epoxidation using molecular oxygen when combined with methyl, tert-butyl, or (−)-menthyl esters of 2-oxocyclopentanecarboxylic acids. These reactions result in the formation of alkyl-1-hydroxy-2-oxocyclopentanecarboxylates and 1-alkyl-2-oxo-hexanedicarboxylic acids as co-oxidation products (Rhodes et al., 1997).

Chemical Synthesis and Reactions

The compound plays a role in various chemical synthesis processes. For example, flash photolysis of related compounds in aqueous solution leads to the production of 2-oxocyclopentylideneketene, which undergoes hydration to the enol of 2-oxo-3,3,5,5-tetramethylcyclopentanecarboxylic acid; the enol then isomerizes to the keto form of the acid (Chiang et al., 2005).

Biochemical and Pharmaceutical Research

In the realm of biochemical and pharmaceutical research, 2-oxocyclopentanecarboxylic acid derivatives have been utilized in various studies. The compound has been involved in studies related to the absolute configuration of natural compounds like sarkomycin (Sato et al., 1963), and in research focused on the synthesis of potential structural analogs of natural amino acids (Huddle & Skinner, 1971).

Biotechnology and Green Chemistry

2-Oxocyclopentanecarboxylic acid derivatives are also significant in the field of biotechnology and green chemistry. They are considered promising new building blocks for synthetic chemistry, especially in producing functionalized compounds that are difficult to produce by classical chemical synthesis. These compounds support applications of chemicals produced via biotechnology in environmental aspects like the use of renewable feedstock and optimization of biotechnological processes (Stottmeister et al., 2005).

properties

IUPAC Name

2-oxocyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c7-5-3-1-2-4(5)6(8)9/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXBPINRBSNMESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498017
Record name 2-Oxocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxocyclopentanecarboxylic acid

CAS RN

50882-16-1
Record name 2-Oxocyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30498017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To methyl 2-oxocyclopentanecarboxylate (5 g, 35.1 mmol) in H2O (7.5 mL), NaOH (1.5 g) was added. The reaction mixture was stirred at room temperature for 40 h, then cooled to 0° C. and conc. HCl (3 mL) was added, then stirred for an additional 30 min. at 0° C. to give 2-oxocyclopentanecarboxylic acid (4.5 g, crude). In another set up, 3,4-dichloroaniline (5.5 g, 33.9 mmol) was dissolved in H2O (22 mL), cooled to 0° C. and conc. HCl (8.3 mL) was added and stirred for 20 min. while maintaining the temperature at 0° C. NaNO2 (2.3 g, 33.9 mmol) in water was added to the reaction mixture and stirred at 0° C. for another 30 min. The reaction mixture was filtered and to the filtrate 2-oxocyclopentanecarboxylic acid (4.5 g, crude) (prepared above) was added slowly. The reaction mixture was slowly warmed to room temperature and stirred for 1 h during which time a solid precipitated out which was filtered to provide the title compound as a yellow solid (5 g, 58%). 1H NMR (200 MHz, CDCl3, δ in ppm) 7.59 (bs, 1H), 7.40-7.30 (m, 2H), 7.09-6.94 (m, 1H), 2.80 (t, J=7.4 Hz, 1H), 2.68 (t, J=7.4 Hz, 1H), 2.55-2.45 (m, 2H), 2.24-2.06 (m, 2H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxocyclopentanecarboxylic acid
Reactant of Route 2
2-Oxocyclopentanecarboxylic acid
Reactant of Route 3
2-Oxocyclopentanecarboxylic acid
Reactant of Route 4
2-Oxocyclopentanecarboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Oxocyclopentanecarboxylic acid
Reactant of Route 6
Reactant of Route 6
2-Oxocyclopentanecarboxylic acid

Citations

For This Compound
90
Citations
Y Chiang, AJ Kresge, VA Nikolaev… - Journal of the American …, 1997 - ACS Publications
… somewhat more extensive examination of the enol of 2-oxocyclopentanecarboxylic acid, 2. … of water, undergoes hydration to 2-oxocyclopentanecarboxylic acid, 5, through its enol 2, eq 1…
Number of citations: 22 pubs.acs.org
R MAYER - Newer Methods of Preparative Organic Chemistry V2, 2012 - books.google.com
… Under special conditions the halide can condense at both ends to form esters of alkane bis (2-oxocyclopentanecarboxylic acid)(16'). More recently ethylene bromide was condensed at …
Number of citations: 2 books.google.com
JA Chang, AJ Kresge, VA Nikolaev… - Journal of the American …, 2003 - ACS Publications
… This and some of the other results obtained are different from the corresponding quantities for the 2-oxocyclopentanecarboxylic acid keto−enol system. These differences are discussed. …
Number of citations: 16 pubs.acs.org
JA Chang, Y Chiang, JR Keeffe… - The Journal of …, 2006 - ACS Publications
… The keto−enol equilibrum constants proved to be 2 orders of magnitude less than those reported previously for the next higher homolog, 2-oxocyclopentanecarboxylic acid, reflecting …
Number of citations: 9 pubs.acs.org
ND Zelinsky, NV Elagina - Bulletin of the Academy of Sciences of the …, 1952 - Springer
… In order to prepare the ethyl ester of I-(3-bromopropyl)-2-oxocyclopentanecarboxyLic acid (D. which we required for our work, we carded out the ~eactton of 1,3-dibromopmpan~ with …
Number of citations: 3 link.springer.com
RP Bell, MI Page - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
Measurements have been made of the rate of iodination in aqueous solution of 2-oxobicyclo[2.2.2]octane-1-carboxlic acid and its methyl ester. These reactions are of zero order with …
Number of citations: 4 pubs.rsc.org
Y Chiang, AJ Kresge, Q Meng, Y Morita… - Journal of the …, 1999 - ACS Publications
… work showed that rate and equilibrium constants for interconversion of the various species involved were much the same for the acetoacetic acid and 2-oxocyclopentanecarboxylic acid …
Number of citations: 19 pubs.acs.org
M Cocivera, FC Kokesh, V Malatesta… - The Journal of Organic …, 1977 - ACS Publications
… For the purposes of this comparison, the rate constant for ketonization, feket0, of the enol of 2- oxocyclopentanecarboxylic acid can be calculated using &ket0 = kenoi/Kenoi, in which …
Number of citations: 14 pubs.acs.org
R Ciabatti, G Padova, E Bellasio, G Tarzia… - Journal of medicinal …, 1986 - ACS Publications
… Compound 2a could also be prepared from 2-oxocyclopentanecarboxylic acid methyl ester as described for3,3-dimethyl-l-cyclopentane-lcarboxylic acid(2c, Scheme V).Reduction of …
Number of citations: 9 pubs.acs.org
S Muthusamy, SA Babu, C Gunanathan, E Suresh… - Tetrahedron, 2000 - Elsevier
… room temperature to afford 1-methyl-2-oxocyclopentanecarboxylic acid 4a. Care was taken in the preparation … Treatment of 1-methyl-2-oxocyclopentanecarboxylic acid (4a), 1-methyl-2-…
Number of citations: 38 www.sciencedirect.com

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